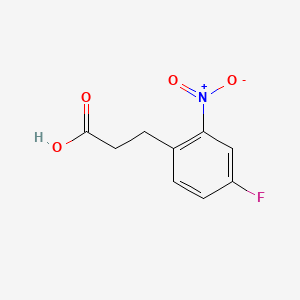

3-(4-Fluoro-2-nitrophenyl)propanoic Acid

Description

3-(4-Fluoro-2-nitrophenyl)propanoic acid is an aromatic carboxylic acid featuring a phenyl ring substituted with a fluorine atom at the para-position (C4) and a nitro group at the ortho-position (C2). The propanoic acid moiety is attached to the phenyl ring at C1, forming a three-carbon chain terminating in a carboxylic acid group.

Properties

Molecular Formula |

C9H8FNO4 |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

3-(4-fluoro-2-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C9H8FNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1,3,5H,2,4H2,(H,12,13) |

InChI Key |

YFXICGZTRXCCOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-2-nitrophenyl)propanoic Acid typically involves the nitration of 4-fluorophenylpropanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced to the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluoro-2-nitrophenyl)propanoic Acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The propanoic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 3-(4-Fluoro-2-aminophenyl)propanoic Acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding carboxylic acids or other oxidized products.

Scientific Research Applications

3-(4-Fluoro-2-nitrophenyl)propanoic Acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-nitrophenyl)propanoic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluoro and nitro groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. donating groups: The target compound’s 4-F and 2-NO₂ substituents contrast with analogs like 3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid (electron-donating CH₃) , which may reduce acidity and reactivity.

- Heterocyclic vs.

Physicochemical Properties

Substituents critically influence properties such as acidity, solubility, and lipophilicity:

Key Observations :

Key Observations :

Key Challenges :

- Fluorine’s metabolic stability may improve pharmacokinetics compared to non-halogenated analogs .

Biological Activity

3-(4-Fluoro-2-nitrophenyl)propanoic acid is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a fluoro and nitro substituent on a phenyl ring, contributing to its unique chemical reactivity and biological activity. The electron-withdrawing nature of these groups enhances the compound's interaction with various biological targets, making it a candidate for further pharmacological studies.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant activity against various cancer cell lines. The presence of the nitro group can facilitate the formation of reactive intermediates that may induce apoptosis in cancer cells. For instance, studies have shown that derivatives with similar structures can inhibit proliferation in breast cancer and leukemia cell lines.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has demonstrated efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound against various pathogens are summarized in the table below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells or cancer cells. The nitro group can undergo bioreduction, leading to the generation of reactive species that interact with cellular components, disrupting normal cellular functions. Additionally, the fluoro group may enhance the stability and bioavailability of the compound, facilitating its therapeutic effects.

Case Studies

- Anticancer Effects : In a study involving various derivatives of nitrophenyl compounds, it was found that those with strong electron-withdrawing groups like nitro exhibited higher cytotoxicity against cancer cell lines compared to their non-substituted counterparts .

- Antimicrobial Testing : A high-throughput screening of compounds including this compound revealed significant antibacterial activity against selected strains, validating its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.